Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate

Overview

Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . The specific compound you mentioned seems to be a complex organic molecule that likely contains an amino group (-NH2), a carboxylate group (-COO-), and two fluorine atoms attached to the same carbon, making it a difluorinated compound .

Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, has been reported . The structure likely includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and various functional groups attached to this ring .Chemical Reactions Analysis

Tert-butyl groups are known to be quite reactive. They can undergo a variety of chemical reactions, including oxidation and reduction, substitution reactions, and elimination reactions .Physical And Chemical Properties Analysis

Tert-butyl compounds generally have low boiling points and are often gases or volatile liquids at room temperature . They are usually soluble in organic solvents but not in water .Scientific Research Applications

NMR Studies of Macromolecular Complexes

The tert-butyl group is used as a probe in NMR studies to investigate macromolecular complexes. It facilitates the study of large biomolecular assemblies that have limited stability or solubility. The tert-butyl moiety exhibits narrow and intense NMR signals, even when attached to large proteins or complexes .

Probing Protein-Protein Interactions

This compound can be used to tag proteins with tert-butyl groups to analyze presynaptic complexes involved in neurotransmitter release. The high sensitivity of the tert-butyl resonances allows for the study of these complexes at low micromolar concentrations, which is crucial for understanding the biophysical basis underlying the functions of macromolecular assemblies .

Fluorine NMR in Medicinal Chemistry

Fluorinated amino acids, like those derived from Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate, are used in medicinal chemistry. They allow for the specific, quantitative detection of individual species in complex media, which is beneficial for observing protein synthesis and folding in living cells .

Structural Biology and Protein Engineering

The unique properties of fluorinated amino acids make them suitable for applications in structural biology and protein engineering. They can be used to design stabilized proteins and for NMR and MRI approaches to protein detection and imaging .

Synthesis of Conformationally Distinct Amino Acids

The compound is involved in the synthesis of conformationally distinct amino acids, which are crucial for studying protein structures and dynamics. These amino acids exhibit distinct conformational preferences, which can be exploited in the design of peptides and proteins with specific structural attributes .

Chemical Transformations and Biological Relevance

The tert-butyl group’s unique reactivity pattern makes it significant in chemical transformations. Its role in nature, biosynthetic pathways, and biodegradation processes highlights its biological relevance. This group’s presence in chemical compounds can influence the overall reactivity and properties of the molecule .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZOOTJWPGQYSZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

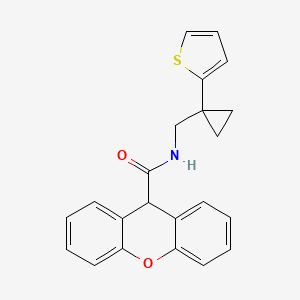

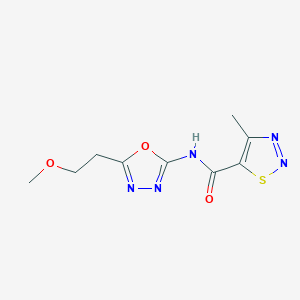

![(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866897.png)

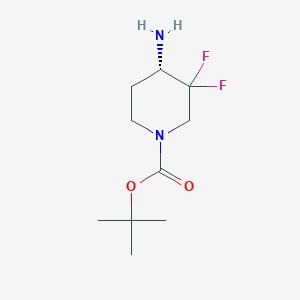

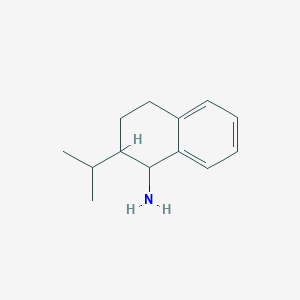

![N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2866898.png)

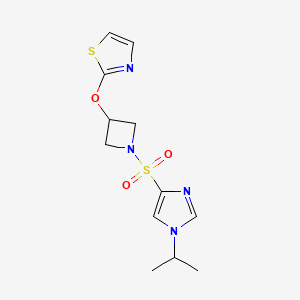

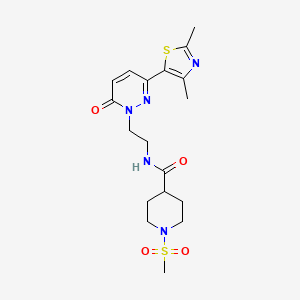

![N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866900.png)

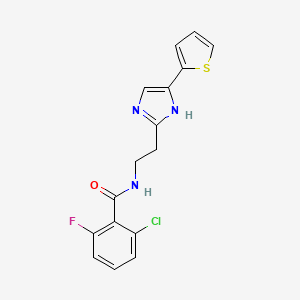

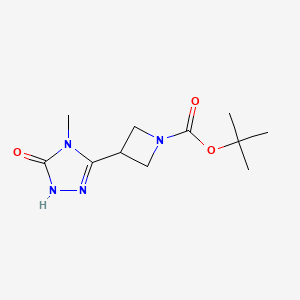

![Isoquinolin-1-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866902.png)

![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2866913.png)